molecular formula C13H13NO2 B14401097 5-Benzoyl-6-methyl-3,4-dihydropyridin-2(1H)-one CAS No. 85938-61-0

5-Benzoyl-6-methyl-3,4-dihydropyridin-2(1H)-one

Cat. No.: B14401097
CAS No.: 85938-61-0
M. Wt: 215.25 g/mol
InChI Key: AZGNGEYUSITQNZ-UHFFFAOYSA-N
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Description

5-Benzoyl-6-methyl-3,4-dihydropyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core structure. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-6-methyl-3,4-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the condensation of benzoyl chloride with a suitable pyridine derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydropyridine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

5-Benzoyl-6-methyl-3,4-dihydropyridin-2(1H)-one could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for 5-Benzoyl-6-methyl-3,4-dihydropyridin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Benzoyl-3,4-dihydropyridin-2(1H)-one: Lacks the methyl group at the 6-position.

    6-Methyl-3,4-dihydropyridin-2(1H)-one: Lacks the benzoyl group at the 5-position.

    5-Benzoyl-6-methylpyridin-2(1H)-one: Lacks the dihydro component.

Uniqueness

5-Benzoyl-6-methyl-3,4-dihydropyridin-2(1H)-one is unique due to the presence of both benzoyl and methyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

85938-61-0

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5-benzoyl-6-methyl-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C13H13NO2/c1-9-11(7-8-12(15)14-9)13(16)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)

InChI Key

AZGNGEYUSITQNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC(=O)N1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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